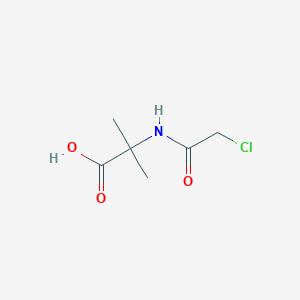

N-(chloroacetyl)-2-methylalanine

Descripción general

Descripción

N-(chloroacetyl)-2-methylalanine is a synthetic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of 2-methylalanine. Chloroacetamides are known for their diverse applications, particularly in the field of herbicides and pharmaceuticals .

Mecanismo De Acción

Target of Action

This compound is a derivative of cyanoacetamide , which is known to be a precursor for heterocyclic synthesis . Therefore, it’s plausible that N-(chloroacetyl)-2-methylalanine could interact with various enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that chloroacetamides can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This suggests that this compound might interact with its targets through covalent binding, leading to changes in the function of these targets.

Biochemical Pathways

Given its structural similarity to cyanoacetamide derivatives, it’s possible that it could be involved in the synthesis of various heterocyclic compounds . These compounds are known to play crucial roles in various biological processes, including cell signaling, DNA repair, and enzyme catalysis.

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its potential role in the synthesis of heterocyclic compounds , it’s plausible that it could influence various cellular processes, including cell growth, differentiation, and apoptosis.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, antimicrobial pollution is known to contribute to the development and spread of antimicrobial resistance (AMR), posing a significant threat to global public health . Therefore, it’s crucial to implement measures to reduce the environmental release of antimicrobial compounds, including this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(chloroacetyl)-2-methylalanine typically involves the reaction of 2-methylalanine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: N-(chloroacetyl)-2-methylalanine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

Aplicaciones Científicas De Investigación

N-(chloroacetyl)-2-methylalanine has several applications in scientific research:

Comparación Con Compuestos Similares

- N-(chloroacetyl)glycine

- N-(chloroacetyl)alanine

- N-(chloroacetyl)valine

Comparison: N-(chloroacetyl)-2-methylalanine is unique due to the presence of the 2-methyl group, which can influence its reactivity and interaction with biological targets. Compared to N-(chloroacetyl)glycine, which lacks the methyl group, this compound may exhibit different steric and electronic properties, leading to variations in its biological activity and chemical reactivity .

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZNYTZFAOCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589747 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95038-11-2 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)